Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both chloro and chlorosulfonyl groups attached to the pyridine ring, along with a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate typically involves the chlorination and sulfonylation of pyridine derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and chlorosulfonyl groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of sulfonamide or thiol derivatives.
Ester hydrolysis: Formation of 3-chloro-6-chlorosulfonylpyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also act as a prodrug, undergoing metabolic transformation to release active species that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 6-chloro-3-picolinate
- Methyl 6-chloronicotinate
Uniqueness
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate is unique due to the presence of both chloro and chlorosulfonyl groups on the pyridine ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYBPGJRWUILCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.